molecular formula C15H23N3O B11858248 2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(2H)-one

2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(2H)-one

Cat. No.: B11858248
M. Wt: 261.36 g/mol
InChI Key: LLYSHKYHTJEQDW-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(2H)-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the indazole core followed by the construction of the spirocyclic piperidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques such as microreactor systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic indazole derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(2H)-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

2-tert-butylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one

InChI

InChI=1S/C15H23N3O/c1-14(2,3)18-10-11-8-15(4-6-16-7-5-15)9-12(19)13(11)17-18/h10,16H,4-9H2,1-3H3

InChI Key

LLYSHKYHTJEQDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C2CC3(CCNCC3)CC(=O)C2=N1

Origin of Product

United States

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